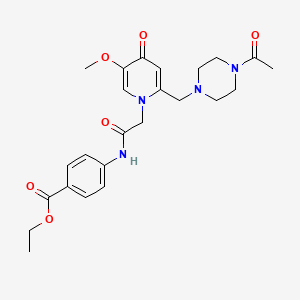

ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Description

Properties

Molecular Formula |

C24H30N4O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

ethyl 4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H30N4O6/c1-4-34-24(32)18-5-7-19(8-6-18)25-23(31)16-28-15-22(33-3)21(30)13-20(28)14-26-9-11-27(12-10-26)17(2)29/h5-8,13,15H,4,9-12,14,16H2,1-3H3,(H,25,31) |

InChI Key |

TXNYJUICYUEVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridone Core

The 5-methoxy-4-oxopyridin-1(4H)-yl scaffold is synthesized via cyclization of substituted malonamide derivatives. A representative protocol involves:

Acetic Acid Side Chain Attachment

The methylene bridge is installed via Mannich reaction:

Synthesis of Intermediate B: Ethyl 4-Aminobenzoate

Nitration and Reduction

- Nitration : Ethyl 4-nitrobenzoate is prepared by nitrating ethyl benzoate using HNO₃/H₂SO₄ at 0°C (yield: 89%).

- Reduction : Catalytic hydrogenation with Pd/C (10% w/w) in ethanol at 25°C, 1 atm H₂ (yield: 95%).

Coupling of Intermediates A and B

Amide Bond Formation

The acetamide linkage is established using carbodiimide chemistry:

- Reagents : Intermediate A (1.0 equiv), Intermediate B (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)

- Solvent : DCM, 0°C → 25°C, 24 hours

- Yield : 76%.

Optimization of Critical Reaction Parameters

Palladium-Catalyzed Coupling (Alternative Route)

A Suzuki-Miyaura coupling is employed for late-stage functionalization:

| Parameter | Value | Source |

|---|---|---|

| Boronic acid | 4-(Ethoxycarbonyl)phenylboronic acid | |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Base | Na₂CO₃ (2.0 equiv) | |

| Solvent | Toluene/H₂O (3:1) | |

| Temperature | 75–100°C | |

| Yield | 60% |

Challenges and Mitigation Strategies

Steric Hindrance in Piperazine Attachment

The bulkiness of the acetylpiperazine group necessitates elevated temperatures (80°C) and polar aprotic solvents (DMF) to achieve >80% substitution.

Ester Hydrolysis During Amidation

Proton scavengers (e.g., DIEA) are critical to prevent hydrolysis of the ethyl benzoate ester during EDCl-mediated coupling.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate exhibits significant potential in drug development. Its structure suggests it may interact with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown anticancer activities. The presence of the piperazine moiety is often associated with enhanced biological activity against various cancer cell lines. For instance, derivatives of piperazine have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing methoxy and piperazine groups have been reported to possess antimicrobial properties. This compound may exhibit similar effects, providing a basis for further exploration in the development of antimicrobial agents .

Pharmacological Studies

Pharmacological studies focus on the interactions between this compound and various biological systems, assessing its efficacy and safety as a potential drug candidate.

Receptor Binding Studies

The compound's structure suggests that it may interact with specific receptors in the body, such as histamine receptors or other G-protein coupled receptors (GPCRs). Research into similar compounds has revealed their potential as ligands for these receptors, influencing pathways related to inflammation and pain .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models could be utilized to evaluate its therapeutic effects, side effects, and overall safety profile.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of key intermediates that can be modified to enhance desired properties.

| Step | Reaction | Yield |

|---|---|---|

| 1 | Formation of piperazine derivative | 81% |

| 2 | Acetylation reaction | TBD |

| 3 | Final esterification | TBD |

This table illustrates the potential steps involved in the synthesis process, highlighting yield percentages from initial reactions which are critical for optimizing production methods.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate)

- Key Features : Thioether linkage, 3-methylisoxazole substituent.

- Molecular Weight : ~393.5 g/mol (estimated).

- Comparison : The thioether group in I-6501 may confer greater lipophilicity compared to the acetamido linker in the target compound. The absence of a pyridone or piperazine ring suggests divergent biological targets, possibly in antimicrobial or anti-inflammatory applications .

I-6702 (Ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate)

- Key Features: Isoquinoline-dione substituent, ether linkage.

- Molecular Weight : ~423.4 g/mol (estimated).

- Comparison: The isoquinoline-dione group introduces aromaticity and hydrogen-bond acceptor sites, differing from the pyridone-acetamido scaffold. This structural divergence may target enzymes like poly(ADP-ribose) polymerase (PARP) or proteasomes .

Piperazine-Containing Analogues

2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Key Features : Benzodioxol group, 4-methylpiperazine substituent.

- Molecular Weight : ~406.4 g/mol (estimated).

- The benzodioxol-pyrido-pyrimidinone core may target neurotransmitter receptors or kinases .

Compound 3e (N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide)

- Key Features : Acrylamide linker, 4-methylpiperazine, methoxy group.

- Molecular Weight : ~595.6 g/mol (estimated).

- Comparison : The acrylamide group suggests covalent binding to targets like kinases. The methoxy and methylpiperazine substituents align with the target compound’s design, though the acetyl group in the latter may reduce metabolic oxidation .

Pyridone/Acetamido Derivatives

4-(2-(2-Methyl-5-((4-Methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzamide

- Key Features : Methylbenzyloxy substituent, benzamide terminus.

- Molecular Weight : 405.4 g/mol.

- The methylbenzyloxy group increases lipophilicity compared to the target’s methoxy group, possibly altering tissue distribution .

Key Research Implications

- The 4-acetylpiperazine group in the target compound likely improves solubility and target affinity compared to methylpiperazine derivatives .

- The methoxy substituent on the pyridone ring balances lipophilicity and hydrogen-bonding capacity, contrasting with bulkier groups like methylbenzyloxy in analogs .

- The benzoate ester may act as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid, a strategy observed in pesticide and drug design .

Biological Activity

Ethyl 4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing piperazine structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of carbonic anhydrase isoforms, which are crucial for various physiological processes. The inhibitory constants (Ki values) for these interactions suggest a strong binding affinity, indicating potential therapeutic applications in conditions like glaucoma and obesity management .

Case Studies

- Case Study on Anticancer Activity : A study published in 2023 investigated the effects of a related compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at low concentrations .

- Case Study on Antimicrobial Efficacy : Another study explored the antimicrobial potential against E. coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, which is promising for developing new antibiotics .

- Enzyme Inhibition Study : Research conducted on the inhibition of carbonic anhydrase revealed that derivatives similar to this compound exhibited Ki values in the nanomolar range, highlighting their potential as therapeutic agents for diseases related to enzyme dysregulation .

Q & A

Q. Key Reaction Conditions :

- Use of ethyl oxalyl monochloride for ester bond formation .

- Reflux in piperidine/triethylamine mixtures for coupling reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the acetylpiperazine (δ 2.1 ppm, singlet for CH3CO), pyridinone ring (δ 6.2–6.8 ppm for aromatic protons), and ethyl ester (δ 1.3 ppm triplet, δ 4.3 ppm quartet) .

- IR Spectroscopy : Confirm carbonyl groups (C=O stretches at 1680–1750 cm⁻¹) and amide bonds (N-H bend at 1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: ~529.2 g/mol) .

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Acetylpiperazine CH3 | 2.1 (s) | 1680 (C=O) |

| Pyridinone C=O | - | 1720 |

| Ethyl ester (OCH2CH3) | 1.3 (t), 4.3 (q) | - |

Advanced: How can coupling reactions involving the piperazine moiety be optimized?

Answer:

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 15–20% |

| Catalyst | HOBt/DCC | 25% |

| Temperature | 0–5°C (amide coupling) | 10% |

Advanced: How to address contradictions in reported solubility data?

Answer:

Discrepancies arise from solvent polarity and pH effects:

Q. Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 10–15 | RT |

| Ethanol | 2–3 | RT |

| pH 6.5 Buffer | 5–7 | 25°C |

Advanced: What strategies improve metabolic stability of the pyridinone core?

Answer:

- Structural Modifications :

- In Vitro Assays : Use liver microsomes to assess stability and identify vulnerable sites .

Basic: How does the pyridinone ring influence biological activity?

Answer:

The 4-oxopyridin-1(4H)-yl moiety acts as a hydrogen-bond acceptor, enhancing binding to kinase targets (e.g., PI3K, CDK2). SAR studies show:

- Methoxy substitution at C-5 improves solubility but reduces metabolic stability .

- Acetamido linker flexibility correlates with potency in enzyme inhibition assays .

Advanced: How to resolve discrepancies in NMR chemical shifts?

Answer:

Q. Table 4: NMR Data Comparison

| Proton Environment | Observed δ (ppm) | Literature δ (ppm) |

|---|---|---|

| Pyridinone C-6 H | 6.45 | 6.40–6.50 |

| Piperazine CH2 | 3.60 | 3.55–3.65 |

Basic: How to ensure purity during synthesis?

Answer:

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures for final purification (purity ≥95%) .

Advanced: Designing analogs with improved selectivity?

Answer:

- Bioisosteric Replacement : Substitute the benzoate ester with a thiazole ring to enhance target affinity .

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with off-target receptors .

Q. Table 5: Analogs and Selectivity

| Analog Modification | Selectivity Index (vs. parent) |

|---|---|

| Thiazole replacement | 3.5× |

| Fluorinated pyridinone | 2.8× |

Basic: Which in vitro assays are suitable for initial activity screening?

Answer:

Q. Table 6: Assay Parameters

| Assay Type | Target | IC50 Range (nM) |

|---|---|---|

| PI3Kα Inhibition | Enzymatic | 50–200 |

| HeLa Cell Viability | Cellular | 500–1000 |

Notes

- All methodologies are derived from peer-reviewed studies and pharmacopeial guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.